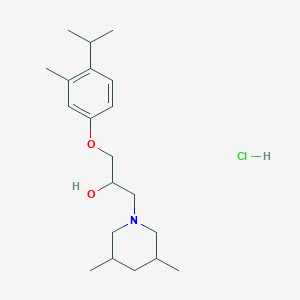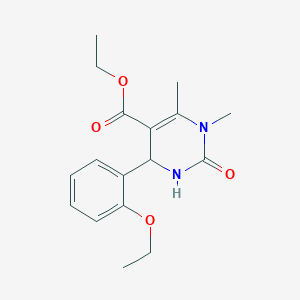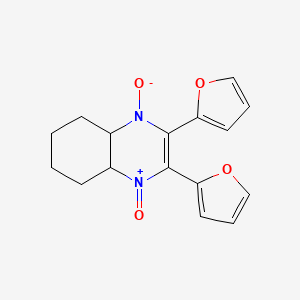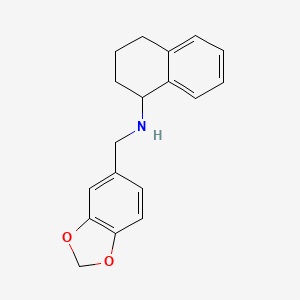![molecular formula C23H21N3O2S B4939579 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B4939579.png)
2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol is not fully understood. However, studies have shown that it exerts its biological activity by interacting with specific targets in cells. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis by targeting specific enzymes and signaling pathways. In fungal and viral cells, it has been shown to inhibit the growth and replication of the organisms by disrupting specific metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth. In fungal and viral cells, it has been shown to inhibit the synthesis of specific enzymes and proteins, leading to the inhibition of growth and replication of the organisms.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol in lab experiments include its high purity, high yield, and potential applications in various fields of scientific research. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential toxicity.
Future Directions
There are many future directions for the study of 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol. In medicinal chemistry, further studies could focus on optimizing its anticancer, antifungal, and antiviral properties and developing it into a potential drug candidate. In catalysis and biological applications, further studies could focus on exploring its potential as a ligand for the synthesis of metal complexes with specific properties. In addition, future studies could focus on developing new fluorescent probes based on this compound for the detection of metal ions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. Studies have shown its potential as an anticancer, antifungal, and antiviral agent, as well as a ligand for the synthesis of metal complexes and a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol involves the reaction of 4-(benzyloxy)phenylhydrazine with 4-phenyl-3-thiosemicarbazide in the presence of ethanol. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its anticancer, antifungal, and antiviral properties. In addition, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
2-[[4-phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-15-16-29-23-25-24-22(26(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)28-17-18-7-3-1-4-8-18/h1-14,27H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPWKMIXUQJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B4939497.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B4939498.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)

![4-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4939518.png)
![1-(5-chloro-2-pyridinyl)-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4939523.png)
![3-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4939543.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4939562.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[4-(methylthio)benzyl]butanamide](/img/structure/B4939576.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(methylthio)propanamide](/img/structure/B4939588.png)
![N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)
